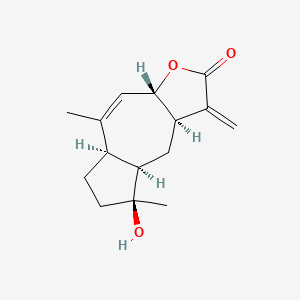
Pterisolic acid A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pterisolic acid A is a useful research compound. Its molecular formula is C20H26O5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Activation of Nrf2 Pathway : Pterisolic acid B, a closely related compound to Pterisolic acid A, has been identified as an effective activator of the Nrf2 pathway. This activation offers potential chemoprotective effects against the side effects of chemotherapy (Dong et al., 2016).
Discovery of New Derivatives : Pterisolic acids A-F, which are new ent-15-oxokauran-19-oic acid derivatives, have been isolated from the fern Pteris semipinnata. These findings add to the range of known ent-kauranoids, expanding the possibilities for pharmacological applications (Wang et al., 2011).
Cytotoxic Activity : The study of pterisolic acids G and H, along with other ent-kaurane-type diterpenoids, has shown varying degrees of cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Qiu et al., 2016).
Synergistic Effects in Cancer Therapy : Pterisolic acid G, another ent-kaurane diterpenoid, has been shown to inhibit the viability and induce apoptosis in human colorectal carcinoma cells. This indicates its potential as a therapeutic agent for colorectal cancer treatment (Qiu et al., 2017).
Chemical Constituents and Activity : A study on Pteris multifida revealed various chemical constituents, including this compound, with moderate activity against different cancer cell lines, demonstrating its therapeutic potential in cancer treatment (Zhang et al., 2016).
Properties
IUPAC Name |
(1R,3S,4S,5R,9R,13S)-3,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-11-15(22)19-9-12(21)14-17(2,6-4-7-18(14,3)16(23)24)13(19)5-8-20(11,25)10-19/h5,12,14,21,25H,1,4,6-10H2,2-3H3,(H,23,24)/t12-,14-,17-,18+,19+,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDAFFWLZDOSSY-ZQWMEVDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1C(CC34C2=CCC(C3)(C(=C)C4=O)O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1[C@H](C[C@]34C2=CC[C@](C3)(C(=C)C4=O)O)O)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Pterisolic acid A and where is it found?
A1: this compound is an ent-15-oxokauran-19-oic acid derivative first isolated from the ethanol extract of the fern Pteris semipinnata (Pteridaceae). [] This fern species is known for containing various ent-kaurane diterpenoids.
Q2: What is the chemical structure of this compound?
A2: The structure of this compound, along with five other related compounds (Pterisolic acids B-F), was elucidated using extensive spectroscopic studies and single crystal X-ray diffraction analysis. [] Unfortunately, the specific molecular formula and weight are not provided in the abstracts provided.
Q3: Has this compound shown any promising biological activity?
A3: While not explicitly stated for this compound, related compounds Pterisolic acids C and E have demonstrated moderate cytotoxic activity against HCT-116 (colorectal cancer), HepG2 (liver cancer), and BGC-823 (gastric cancer) cell lines. [] Additionally, Pterisolic acid B has been identified as an activator of the Nrf2 pathway by targeting the C171 residue within the Keap1-BTB domain. [] Nrf2 activation is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,10S,11S,13S,16S)-4,6,6-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B1151847.png)

![[(3S,8R,10R,13S)-10,13-dimethyl-17-(2,4,5,6-tetradeuteriopyridin-3-yl)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1151857.png)
![(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B1151860.png)
